molecular formula C11H16ClN B2368864 N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2408974-49-0

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2368864
CAS No.: 2408974-49-0
M. Wt: 197.71
InChI Key: KPZKYMUXLRJCMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, particularly affecting receptors and pathways associated with psychoactive effects.

Comparison with Similar Compounds

Uniqueness: N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZKYMUXLRJCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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